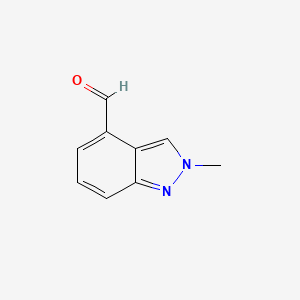

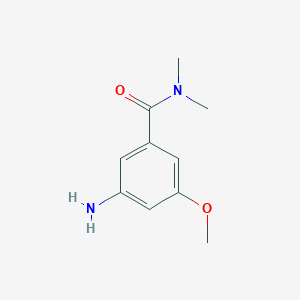

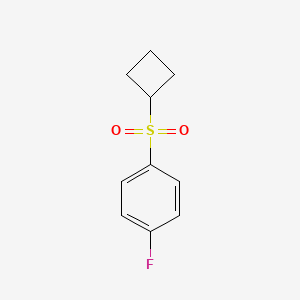

![molecular formula C9H8N2O2 B1397891 Methyl pyrazolo[1,5-a]pyridine-5-carboxylate CAS No. 1101120-07-3](/img/structure/B1397891.png)

Methyl pyrazolo[1,5-a]pyridine-5-carboxylate

Overview

Description

Methyl pyrazolo[1,5-a]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Properties

Methyl pyrazolo[1,5-a]pyridine-5-carboxylate and its derivatives have been a focus in synthetic chemistry due to their unique structural properties. Studies have shown their involvement in various synthetic pathways and chemical reactions. For instance, Alieva and Vorob’ev (2020) demonstrated the synthesis of 3-Fluoropyrazolo[1,5-A]Pyridines by fluorinating methyl pyrazolo[1,5-a]pyridine-3-carboxylates, highlighting the chemical reactivity and potential for creating fluorinated derivatives (S. V. Alieva & A. Vorob’ev, 2020). Another study by Yan et al. (2018) focused on the synthesis of new fluorophores through a cascade reaction of ethyl pyrazole-5-carboxylate, leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives (Pei Yan, Duan Guiyun, Ruixue Ji, & Ge Yanqing, 2018).

Biological and Medicinal Applications

In the field of medicinal chemistry, this compound derivatives have shown promise. Tong et al. (2019) explored its derivative's potential as an anti-hepatitis B virus agent. They synthesized and evaluated various derivatives for their efficacy against HBV, indicating the potential medicinal applications of these compounds (Shuangmei Tong, J. Pan, & Jing Tang, 2019). In a similar vein, Panda et al. (2011) synthesized pyrazolopyridine derivatives and assessed their antibacterial activity, highlighting their potential as antibacterial agents (N. Panda, S. Karmakar, & A. K. Jena, 2011).

Fluorescence and Imaging Applications

A notable application of this compound derivatives is in fluorescence and imaging. The study by Zhang et al. (2018) developed a fluorescent probe based on pyrazolo[1,5-a]pyridine, which was used to monitor pH in cells, demonstrating the compound's utility in biochemical imaging and diagnostics (Ping Zhang, Huaying Lv, Guiyun Duan, Jian Dong, & Yanqing Ge, 2018).

Mechanism of Action

Target of Action

Related compounds in the pyrazolo[1,5-a]pyrimidine family have been studied for their antitumor and enzymatic inhibitory activities .

Mode of Action

It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type), thus bonding the nh2-group of the starting aminopyrazole with the cβ .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines, a related class of compounds, are known to act as antimetabolites in purine biochemical reactions .

Pharmacokinetics

It’s known that related compounds in the pyrazolo[1,5-a]pyrimidine family have high gi absorption .

Result of Action

Related compounds have shown significant inhibitory activity with ic50 values of 0057 ± 0003, 0081 ± 0004 and 0119 ± 0007 μM, respectively, compared to control drug sorafenib .

Action Environment

It’s known that related compounds in the pyrazolo[1,5-a]pyrimidine family display advantages over hydrocarbon-based fluorophores such as synthetic access methodologies that allow structural diversity, heteroatoms (b, n, o or s) that make them potential chelating agents for ions, and better solubility in green solvents .

Biochemical Analysis

Biochemical Properties

Methyl pyrazolo[1,5-a]pyridine-5-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as histone lysine demethylase KDM5A and ubiquitin C-terminal hydrolase-L1 (UCH-L1), influencing their activity . These interactions are primarily through binding to the active sites of these enzymes, thereby modulating their catalytic functions. Additionally, this compound can form complexes with certain proteins, altering their structural conformation and activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production. These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, the inhibition of histone lysine demethylase KDM5A by this compound leads to changes in gene expression patterns, which can affect cellular differentiation and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of target enzymes and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential in long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can effectively modulate target enzymes and cellular processes . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its overall biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain. Its localization within these tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often found in the nucleus, where it can interact with nuclear enzymes and influence gene expression . Additionally, it may localize to other organelles, such as mitochondria, where it can impact cellular metabolism and energy production. The subcellular localization of the compound is determined by targeting signals and post-translational modifications that direct it to specific compartments.

Properties

IUPAC Name |

methyl pyrazolo[1,5-a]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-5-11-8(6-7)2-4-10-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTMMGGHSGNLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=NN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

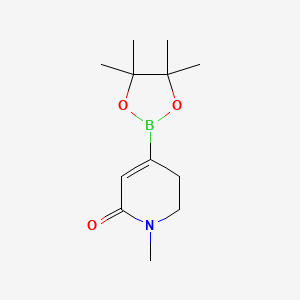

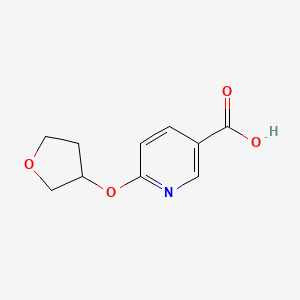

![Azetidine, 1-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1397809.png)

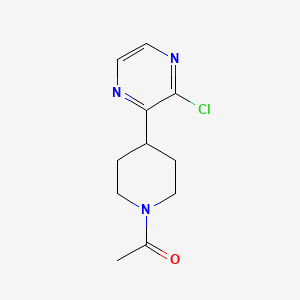

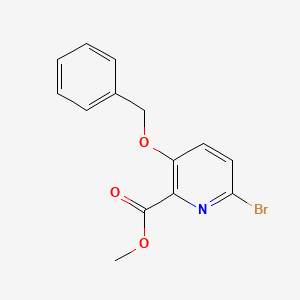

![Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate](/img/structure/B1397820.png)

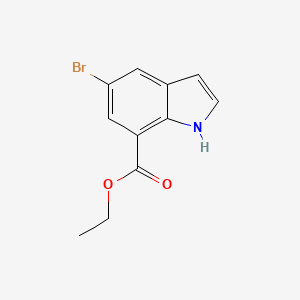

![Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester](/img/structure/B1397823.png)